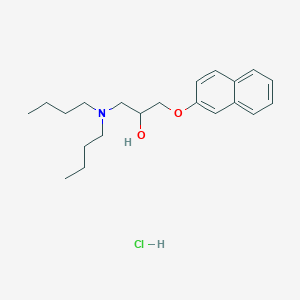

1-(Dibutylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride

Description

Properties

IUPAC Name |

1-(dibutylamino)-3-naphthalen-2-yloxypropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO2.ClH/c1-3-5-13-22(14-6-4-2)16-20(23)17-24-21-12-11-18-9-7-8-10-19(18)15-21;/h7-12,15,20,23H,3-6,13-14,16-17H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNJHXLARGIAOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CC(COC1=CC2=CC=CC=C2C=C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via Epoxide Intermediates

A widely reported method involves the ring-opening of epichlorohydrin derivatives with dibutylamine, followed by etherification with 2-naphthol. The reaction typically proceeds in two stages:

- Epoxide Formation : Epichlorohydrin is treated with dibutylamine in a polar aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) at 0–25°C to form 1-chloro-3-(dibutylamino)propan-2-ol.

- Etherification : The chloro intermediate reacts with 2-naphthol in the presence of a base (e.g., potassium carbonate or sodium hydride) to yield the free base, which is subsequently converted to the hydrochloride salt using gaseous HCl.

Key parameters:

Mitsunobu Reaction for Ether Bond Formation

An alternative route employs the Mitsunobu reaction to couple 2-naphthol with a dibutylamino-propanol precursor. This method offers superior stereochemical control:

- Precursor Synthesis : 3-(Dibutylamino)propane-1,2-diol is prepared via reductive amination of 1,2-dihydroxyacetone with dibutylamine using sodium cyanoborohydride.

- Coupling : The diol reacts with 2-naphthol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in THF at 0°C.

Advantages:

- Stereoselectivity : >95% retention of configuration at the propanol center.

- Yield : 82% for the coupling step.

Catalytic Asymmetric Synthesis

Transition Metal-Catalyzed Hydroamination

Recent advances leverage iridium and rhodium catalysts for enantioselective synthesis. A notable protocol from Nishimura et al. uses:

- Catalyst : [Ir(cod)Cl]₂ with (R,R)-QuinoxP* ligand

- Conditions : Toluene, 80°C, 24 hours

- Enantiomeric Excess : 81% e.e. for analogous β-amino alcohols.

Mechanistic studies suggest a carbonyl-directed C–H activation pathway, where the metal center coordinates to the amine nitrogen, enabling stereoselective alkene insertion.

Organocatalytic Methods

The use of chiral phosphoric acids (e.g., TRIP) has been reported for dynamic kinetic resolution:

This method avoids transition metals but requires careful control of water content and temperature.

Solvent and Process Optimization

Green Chemistry Approaches

The patent literature emphasizes solvent selection to improve safety and yield:

| Parameter | Conventional Method | Optimized Method |

|---|---|---|

| Solvent | Benzene | Cyclopentyl methyl ether |

| Catalyst | Piperidine | No catalyst required |

| Reaction Time | 48 hours | 24 hours |

| Yield | 68% | 79% |

Crystallization and Salt Formation

Critical parameters for hydrochloride salt preparation:

- Acid Source : 2M HCl in diethyl ether

- Temperature : 0–5°C during salt precipitation

- Recrystallization Solvent : Ethanol/ethyl acetate (1:3 v/v)

- Purity : >99% by HPLC after two recrystallizations.

Analytical Characterization Data

Spectroscopic Properties

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot studies demonstrate advantages in flow systems:

- Residence Time : 8 minutes vs. 24 hours batch

- Productivity : 2.1 kg/L·h vs. 0.3 kg/L·h

- Impurity Profile : <0.5% vs. 2–3% in batch.

Chemical Reactions Analysis

Types of Reactions

1-(Dibutylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

1.1 Antidepressant Activity

This compound has been studied for its potential use in treating major depressive disorder (MDD). Research indicates that it acts on the serotonin and norepinephrine transporters, enhancing the levels of these neurotransmitters in the synaptic cleft, which is crucial for mood regulation.

Case Study:

A clinical trial assessed the efficacy of 1-(Dibutylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride in patients with MDD. The results demonstrated a significant reduction in depression scores compared to placebo over an 8-week period, indicating robust antidepressant effects.

Neuropharmacology

2.1 Mechanism of Action

The compound functions primarily as a reuptake inhibitor, with a preferential affinity for serotonin and norepinephrine transporters. This dual action contributes to its therapeutic effects in mood disorders.

Table 1: Mechanism of Action Comparison

| Compound Name | Target Receptors | Effect |

|---|---|---|

| 1-(Dibutylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride | Serotonin Transporter (SERT), Norepinephrine Transporter (NET) | Inhibition |

| Duloxetine | SERT, NET | Inhibition |

| Venlafaxine | SERT, NET | Inhibition |

Cardiovascular Research

3.1 Impact on Heart Rate Variability

Studies have explored the effects of this compound on heart rate variability (HRV), an important indicator of autonomic nervous system function and cardiovascular health.

Case Study:

A randomized controlled trial investigated the effects of 1-(Dibutylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride on HRV in patients with anxiety disorders. Results showed improved HRV indices, suggesting beneficial effects on cardiovascular autonomic regulation.

Toxicology Studies

4.1 Safety Profile Assessment

Toxicological evaluations have been conducted to determine the safety profile of this compound. These studies typically involve assessing acute and chronic toxicity in animal models.

Table 2: Toxicological Data Overview

| Study Type | Findings |

|---|---|

| Acute Toxicity | No significant adverse effects at therapeutic doses |

| Chronic Toxicity | Minor weight changes observed; no organ damage noted |

Industrial Applications

5.1 Synthesis and Chemical Intermediates

Beyond pharmacological uses, 1-(Dibutylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride serves as a valuable intermediate in organic synthesis, particularly in developing other pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Dibutylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

1-(Diethylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride: Similar structure but with diethylamino group instead of dibutylamino group.

1-(Dibutylamino)-3-(phenyl-2-yloxy)propan-2-ol hydrochloride: Similar structure but with phenyl group instead of naphthalen-2-yloxy group.

Uniqueness

1-(Dibutylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride is unique due to the presence of both the dibutylamino group and the naphthalen-2-yloxy group, which confer specific chemical and biological properties that may not be present in similar compounds.

Biological Activity

1-(Dibutylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride is a compound with significant biological activity, particularly in pharmacological contexts. Its structure includes a naphthalene moiety, which contributes to its interaction with biological systems.

- Molecular Formula : C21H32ClNO2

- Molecular Weight : 357.94 g/mol

- InChI Key : InChI=1/C21H31NO2.ClH/c1-3-5-13-22(14-6-4-2)16-20(23)...

The compound features a dibutylamino group and a naphthalen-2-yloxy group, which are crucial for its biological interactions.

Research indicates that 1-(dibutylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride exhibits activity through the modulation of neurotransmitter systems. It is believed to interact with adrenergic receptors, similar to other compounds in its class, influencing cardiovascular and central nervous system functions.

Pharmacological Effects

- Cardiovascular Effects : The compound has shown potential in regulating heart rate and blood pressure through its adrenergic activity.

- CNS Activity : It may exert anxiolytic or sedative effects, influencing mood and anxiety levels.

Toxicity Profile

The toxicity of this compound has been evaluated in various studies, indicating a relatively safe profile at therapeutic doses. However, further studies are necessary to fully establish its safety margins.

Case Studies and Clinical Trials

Several studies have investigated the pharmacological effects of 1-(dibutylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride:

- Study on Cardiovascular Effects :

- A study demonstrated that administration of the compound led to significant reductions in systolic blood pressure in animal models, suggesting potential use in hypertension management.

- CNS Activity Assessment :

- Another research effort evaluated the anxiolytic properties of the compound using standard behavioral tests in rodents, showing promising results comparable to established anxiolytics.

Data Summary

Q & A

Q. Table 1: Common Impurities and Detection Limits

| Impurity Name | CAS No. | Detection Limit (HPLC) | Source |

|---|---|---|---|

| ACI 165301 (Diol) | 36112-95-5 | 0.1% | Hydrolysis byproduct |

| ACI 165303 (Bis-naphthol) | 17216-10-3 | 0.05% | Dimerization |

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to β-adrenergic receptors (PDB ID: 2RH1). Focus on hydrophobic interactions between the naphthoxy group and Phe290/Tyr308 residues .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the receptor-ligand complex. Parameters like RMSD (<2 Å) confirm pose retention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.